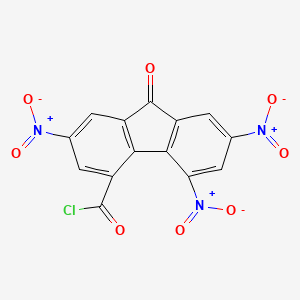![molecular formula C15H28O3Si B14323374 Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane CAS No. 105884-08-0](/img/structure/B14323374.png)
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane, also known by its IUPAC name trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane , has the chemical formula C₁₁H₂₂O₄Si with a molecular weight of approximately 246.38 g/mol . This compound features a silane group (Si) and an interesting bicyclic structure.
Preparation Methods
Synthetic Routes:: The synthesis of Triethoxy(6-ethylidenebicyclo[221]heptan-2-yl)silane involves the reaction of an epoxide with a trimethoxysilane One common method is the reaction of 7-oxabicyclo[22The epoxide ring opens, leading to the formation of the desired compound .
Reaction Conditions::- Reactants: 7-oxabicyclo[2.2.1]heptane, trimethoxysilane
- Solvent: Typically anhydrous conditions
- Catalyst: Acidic or basic catalysts may be used
- Temperature: Reaction occurs at elevated temperatures (around 100-150°C)
Industrial Production::
Chemical Reactions Analysis
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane can undergo various reactions:
Hydrolysis: The silane groups hydrolyze to form silanol groups, which can further condense to create siloxane bonds.
Functionalization: It serves as a silane-based coupling agent, improving nanoparticle dispersion and enhancing adhesion when treating precursor materials with epoxy silanes .
Scientific Research Applications
Chemistry::
Surface Modification: Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane modifies surfaces, aiding in nanoparticle dispersion.
Adhesion Promotion: Used as an adhesion promoter in various materials, including photoacid generators and nanoscale polymeric structures .
Biology and Medicine:: Research on its biological applications is limited, but its unique structure may inspire further investigations.
Industry::SiCOH Film Formation: It can serve as a precursor for SiCOH films via sol-gel processes.
Nanocomposites: Functionalizing alumina nanoparticles for polyamide 12/alumina nanocomposites .
Mechanism of Action
The exact mechanism by which Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane exerts its effects remains an area of study. Its reactivity and surface-modifying properties contribute to its applications.
Comparison with Similar Compounds
While direct analogs are scarce, comparing its unique bicyclic structure and silane functionality to related compounds highlights its distinctiveness.
Properties
CAS No. |
105884-08-0 |
|---|---|
Molecular Formula |
C15H28O3Si |
Molecular Weight |
284.47 g/mol |
IUPAC Name |
triethoxy-(6-ethylidene-2-bicyclo[2.2.1]heptanyl)silane |
InChI |
InChI=1S/C15H28O3Si/c1-5-13-9-12-10-14(13)15(11-12)19(16-6-2,17-7-3)18-8-4/h5,12,14-15H,6-11H2,1-4H3 |
InChI Key |
KUCWOPCPVUKCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1CC2CC1C(=CC)C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


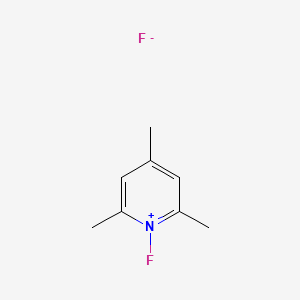
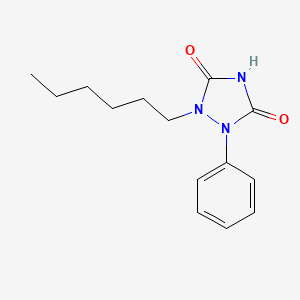
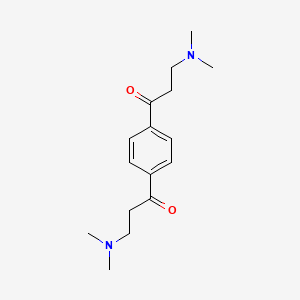
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
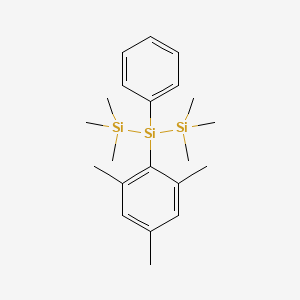
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
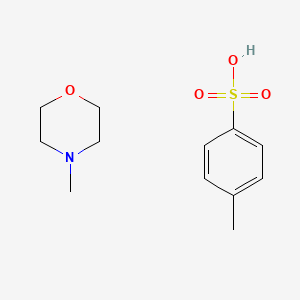

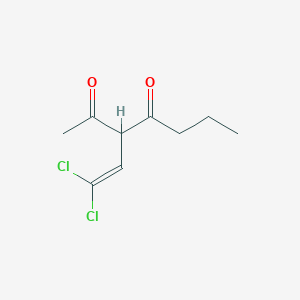
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
